(R)-4-(1-aminoethyl)benzoic acid hydrochloride
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Overview
Description
®-4-(1-aminoethyl)benzoic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an aminoethyl group attached to the benzoic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-aminoethyl)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromobenzoic acid.
Substitution Reaction: The bromine atom is substituted with an aminoethyl group through a nucleophilic substitution reaction. This step often requires the use of a suitable base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Hydrochloride Formation: Finally, the ®-4-(1-aminoethyl)benzoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-aminoethyl)benzoic acid hydrochloride may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Enzymatic Resolution: Enzymes can be used to selectively produce the ®-enantiomer, offering a greener and more sustainable approach.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-aminoethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
®-4-(1-aminoethyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(1-aminoethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-aminoethyl)benzoic acid hydrochloride: The enantiomer of the compound with different biological activity.
4-(1-aminoethyl)benzoic acid: The non-chiral version of the compound.
Uniqueness
®-4-(1-aminoethyl)benzoic acid hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets.
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWOFSYSPMCLJU-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134776-39-8 |
Source
|
Record name | 1134776-39-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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